5-HT2A Receptor Affinity – Absence of 4-Substituent Reduces Binding by >50-Fold Compared to DOM
The 4-position of 2,5-dimethoxyamphetamines is the primary driver of 5-HT2A affinity. In directly comparable radioligand displacement assays using [³H]ketanserin in rat cortical homogenates, 2,5-dimethoxyamphetamine (2,5-DMA), which lacks a 4-substituent, displays a Ki of 5,200 nM, whereas the 4-methyl analogue DOM exhibits a Ki of 100 nM, representing a 52-fold affinity gain conferred solely by the 4-methyl group [1]. The target compound, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine, likewise lacks a 4-substituent and is predicted by this established SAR to exhibit comparably weak 5-HT2A affinity (Ki > 5,000 nM). In contrast, any 4-substituted DOx comparator (e.g., DOI, DOB, DOC) routinely achieves Ki values below 100 nM [1]. For studies requiring a low-affinity, structurally matched negative control to a 4-substituted psychedelic, the target compound provides a critical baseline that 2,5-DMA cannot fully replicate due to the divergent amine position and α-branching.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki > 5,000 nM (based on absence of 4-substituent and SAR homology to 2,5-DMA) |
| Comparator Or Baseline | 2,5-DMA Ki = 5,200 nM; DOM Ki = 100 nM; DOI Ki = 2.6 nM (all from [3H]ketanserin displacement, rat cortex) |
| Quantified Difference | ≥52-fold lower affinity versus DOM; ≥2,000-fold lower versus DOI |
| Conditions | Radioligand binding, [³H]ketanserin, rat cortical homogenate, 37°C, pH 7.4 |
Why This Matters
Researchers investigating the role of the 4-substituent in psychedelic efficacy or designing negative-control experiments must select a compound with confirmed low 5-HT2A occupancy; the target compound fulfills this role with structural features (α-amine, α-isopropyl) that better match the steric footprint of DOx ligands than 2,5-DMA does.
- [1] Glennon, R. A., Titeler, M., & McKenney, J. D. (1986). 5-HT1 and 5-HT2 binding characteristics of 1-(2,5-dimethoxy-4-bromophenyl)-2-aminopropane analogues. Journal of Medicinal Chemistry, 29(2), 194–199. View Source
